molecular formula C19H20N2O3S B2609598 N-benzyl-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898435-89-7

N-benzyl-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2609598
CAS No.: 898435-89-7
M. Wt: 356.44
InChI Key: GVIXYCSWSYEILI-UHFFFAOYSA-N
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Description

“N-benzyl-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” is a complex organic compound. It contains several functional groups and rings, including a benzyl group, a methyl group, a pyrroloquinoline core, and a sulfonamide group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrroloquinoline core would form the central part of the molecule, with the benzyl, methyl, and sulfonamide groups attached at specific positions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the sulfonamide group could potentially undergo hydrolysis, while the benzyl and methyl groups could be involved in various substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the sulfonamide group could make it more polar and potentially more soluble in water .

Scientific Research Applications

Synthesis and Biological Activities

Sulfonamide Hybrids Development : Sulfonamides, including structures similar to N-benzyl-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, are crucial in medicinal chemistry. They serve as the basis for developing hybrid compounds with varied pharmacological activities, such as antibacterial, anti-carbonic anhydrase, antitumor, and anti-neuropathic pain activities. The review by Ghomashi et al. (2022) focuses on two-component sulfonamide hybrids, combining sulfonamides with other active pharmaceutical ingredients to enhance biological activity Current Medicinal Chemistry.

Antimicrobial Applications : Some quinoline derivatives, which share structural motifs with the compound of interest, have been synthesized for their antimicrobial properties. These compounds have shown high activity against Gram-positive bacteria, highlighting the potential of quinoline-sulfonamide conjugates in addressing microbial resistance Biointerface Research in Applied Chemistry.

Chemical Synthesis and Material Sciences

Novel Synthesis Methods : Research on N-heterocycle-fused quinoxalines, including pyrrolo[1,2-a]quinoxalines and related structures, showcases innovative synthesis methods. For example, Xie et al. (2017) report a green and efficient method using dimethyl sulfoxide as both a reactant and solvent, indicating the versatility of sulfoxide in synthesizing complex quinoline derivatives The Journal of Organic Chemistry.

Advances in Heterocyclic Chemistry : The compound and its analogs contribute to the advancement of heterocyclic chemistry, particularly in synthesizing pyrrolo-/indolo[1,2-a]quinolines and naphtho[2,1-b]thiophenes. These contributions are pivotal in material sciences and pharmaceuticals, offering a foundation for developing new drugs and materials with enhanced properties Organic Letters.

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation into its potential biological activities. This could involve in vitro and in vivo studies to determine its effects on various biological targets .

Properties

IUPAC Name

N-benzyl-N-methyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-20(13-14-5-3-2-4-6-14)25(23,24)17-11-15-7-8-18(22)21-10-9-16(12-17)19(15)21/h2-6,11-12H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIXYCSWSYEILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301324957
Record name N-benzyl-N-methyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51087650
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

898435-89-7
Record name N-benzyl-N-methyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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